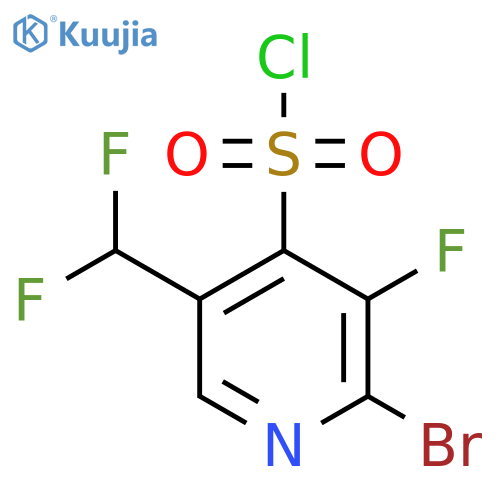Cas no 1805410-68-7 (2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride)

1805410-68-7 structure
商品名:2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride
CAS番号:1805410-68-7
MF:C6H2BrClF3NO2S
メガワット:324.502789020538
CID:4861175
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride
-
- インチ: 1S/C6H2BrClF3NO2S/c7-5-3(9)4(15(8,13)14)2(1-12-5)6(10)11/h1,6H
- InChIKey: HBEUVZDDLIUYLA-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=C(C=N1)C(F)F)S(=O)(=O)Cl)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55.4
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029060003-1g |
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride |
1805410-68-7 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
1805410-68-7 (2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride) 関連製品
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
